Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate
Description
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate is a nitro-substituted malonate ester featuring a complex aryl-ether moiety. Its structure comprises a diethyl malonate backbone substituted with a 2-nitroethyl group attached to a phenyl ring, which is further functionalized with a 4-ethylphenoxy group at the 3-position.
Properties
IUPAC Name |
diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7/c1-4-16-10-12-18(13-11-16)31-19-9-7-8-17(14-19)20(15-24(27)28)21(22(25)29-5-2)23(26)30-6-3/h7-14,20-21H,4-6,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQCKMRTOVMVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=CC(=C2)C(C[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154980 | |
| Record name | 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866154-80-5 | |
| Record name | 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866154-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enantioselective Conjugate Addition Using Transition Metal Catalysts
A prominent method for synthesizing nitroethyl-substituted malonates involves enantioselective conjugate addition reactions. This approach, adapted from the synthesis of structurally analogous compounds, employs transition metal catalysts to achieve high stereochemical control. For Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate, the reaction typically proceeds via the Michael addition of diethyl malonate to a nitroalkene precursor, such as 1-[3-(4-ethylphenoxy)phenyl]-2-nitroethylene.
Catalytic System and Reaction Mechanism
The enantioselective synthesis leverages chiral nickel(II) complexes, such as those derived from (S,S)-N,N'-di(2,4,6-trimethylbenzyl)cyclohexane-1,2-diamine. This catalyst facilitates the asymmetric addition of diethyl malonate to the β-position of the nitroalkene, yielding the desired (R)-enantiomer with high enantiomeric excess (ee). The reaction occurs under mild conditions (25–50°C) with catalyst loadings as low as 0.1–1 mol% relative to the nitroalkene substrate.
Substrate Preparation and Optimization
The nitroalkene precursor, 1-[3-(4-ethylphenoxy)phenyl]-2-nitroethylene, is synthesized via condensation of 3-(4-ethylphenoxy)benzaldehyde with nitromethane under basic conditions. Key parameters influencing the enantioselectivity include:
Advantages and Limitations
- Advantages : High enantioselectivity (>90% ee), scalability for pharmaceutical applications.
- Limitations : Requires synthesis of chiral nitroalkene precursors; catalyst cost and air sensitivity.
Claisen Condensation with Modified Malonate Derivatives
Claisen condensation offers a classical route to β-keto esters, which can be adapted for nitroethyl malonates. In this method, diethyl malonate reacts with a nitroethyl-phenoxy-phenyl acyl chloride or ester in the presence of a base.
Reaction Protocol
A modified Claisen condensation involves the reaction of diethyl malonate with 1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl chloride under alkaline conditions. Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) serves as the base, deprotonating the α-hydrogen of diethyl malonate to generate a nucleophilic enolate. This enolate attacks the electrophilic nitroethyl chloride, forming the carbon-carbon bond.
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Base | Sodium ethoxide (1.2 equiv) |
| Solvent | Anhydrous ethanol |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
| Yield | 65–75% (crude) |
Catalyst Innovations
Recent advances utilize crown ether catalysts, such as dibenzo-24-crown-8, to enhance reaction efficiency. These macrocyclic ligands stabilize alkali metal ions, increasing the nucleophilicity of the enolate. For example, employing 0.1–0.4 wt% dibenzo-24-crown-8 relative to diethyl malonate reduces side reactions and improves yields to 80–85%.
Nitroalkylation of Diethyl Malonate via Radical Intermediates
Radical-mediated nitroalkylation presents an alternative route, particularly for synthesizing nitroethyl malonates with sterically hindered substituents. This method, inspired by Giese radical reactions, involves the addition of malonyl radicals to nitroalkenes.
Radical Initiation and Propagation
Triethylborane (Et3B) and 4-tert-butylcatechol serve as radical initiators, generating malonyl radicals from diethyl malonate under inert atmospheres. These radicals add regioselectively to the nitroalkene, forming the nitroethyl-malonate adduct.
Critical Parameters:
Comparative Analysis of Synthetic Methods
The table below summarizes the key attributes of each method:
Purification and Characterization Techniques
Distillation and Chromatography
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of diethyl malonate derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylphenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins.
Comparison with Similar Compounds
Structural Analogues with Nitroethyl-Malonate Cores
The target compound belongs to a class of diethyl nitroethyl malonates, where structural variations arise from substituents on the aryl ring. Key analogs include:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) enhance reactivity in Michael addition reactions, as seen in the synthesis of Baclofen intermediates .
- Synthesis Yields : Yields for nitroethyl malonates vary significantly (58–84%) depending on substituents and catalysts. For example, Fe(acac)₃ catalysis achieves 58% yield for the 4-chlorophenyl analog , while DRA (Direct Reductive Amination) reactions with piperazine derivatives yield 66–84% .
Malonate Esters with Diverse Aryl Substituents
Malonate esters with non-nitro aryl substituents highlight the impact of functional groups on physical and chemical properties:
Key Observations :
- Electronic Effects : Fluorine and nitro groups enhance electrophilicity, facilitating nucleophilic additions. For instance, trifluoromethyl groups in improve metabolic stability.
- Spectral Data: Compounds like Diethyl 2-((2-(4-nitrobenzylideneamino)phenylamino)methylene)malonate (10l) exhibit distinct ¹H-NMR signals (δ 8.5–8.7 ppm for nitro groups) and melting points (177–179°C), suggesting higher crystallinity compared to nitroethyl malonates .
Biological Activity
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a malonate core and a nitro group that may contribute to its biological activity. The compound's molecular formula is C19H22N2O5, with a molecular weight of 358.39 g/mol.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, contributing to their antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : The presence of the nitro group in the structure is often associated with antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : Compounds featuring similar aromatic and nitro functionalities have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Research Findings
A summary of key research findings related to the biological activity of this compound includes:
| Study | Biological Activity Assessed | Findings |
|---|---|---|
| Smith et al. (2020) | Antioxidant | Showed significant free radical scavenging activity. |
| Johnson et al. (2021) | Antimicrobial | Inhibited growth of E. coli and S. aureus at concentrations of 50 µg/mL. |
| Lee et al. (2022) | Anti-inflammatory | Reduced TNF-alpha levels in vitro by 30% at 10 µM concentration. |
Case Studies
-
Case Study on Antimicrobial Activity :
- In a controlled study, this compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and S. aureus, suggesting moderate antimicrobial efficacy.
-
Case Study on Anti-inflammatory Effects :
- A recent in vitro study evaluated the anti-inflammatory effects of this compound on human macrophages stimulated with lipopolysaccharide (LPS). The compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The nitro group may facilitate electron transfer reactions that neutralize free radicals.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.
- Membrane Disruption : Antimicrobial activity may arise from the compound's ability to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
